![molecular formula C8H8ClNOS B144704 2-Chloro-1-[6-(methylthio)-3-pyridinyl]-ethanone CAS No. 136592-10-4](/img/structure/B144704.png)

2-Chloro-1-[6-(methylthio)-3-pyridinyl]-ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

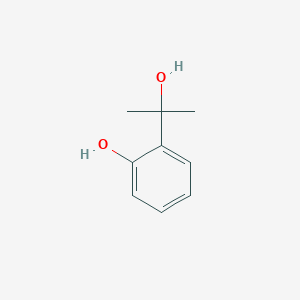

2-Chloro-1-[6-(methylthio)-3-pyridinyl]-ethanone, also known as CMPE, is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields. CMPE belongs to the family of pyridine derivatives and is used in the synthesis of various organic compounds.

Wissenschaftliche Forschungsanwendungen

2-Chloro-1-[6-(methylthio)-3-pyridinyl]-ethanone has been extensively used in scientific research due to its potential applications in various fields. It has been used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. 2-Chloro-1-[6-(methylthio)-3-pyridinyl]-ethanone has also been used as a reagent in the synthesis of heterocyclic compounds.

Wirkmechanismus

The mechanism of action of 2-Chloro-1-[6-(methylthio)-3-pyridinyl]-ethanone is not fully understood. However, it is believed to act as an alkylating agent, reacting with nucleophilic sites such as amino groups in proteins and DNA. This results in the formation of covalent bonds, which can cause changes in the structure and function of the biomolecules.

Biochemische Und Physiologische Effekte

2-Chloro-1-[6-(methylthio)-3-pyridinyl]-ethanone has been shown to have various biochemical and physiological effects. It has been reported to exhibit cytotoxicity against various cancer cell lines, including lung, breast, and colon cancer cells. 2-Chloro-1-[6-(methylthio)-3-pyridinyl]-ethanone has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a key role in the transmission of nerve impulses. This suggests that 2-Chloro-1-[6-(methylthio)-3-pyridinyl]-ethanone may have potential applications in the treatment of Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

2-Chloro-1-[6-(methylthio)-3-pyridinyl]-ethanone has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It has also been shown to exhibit potent biological activity, making it a useful tool for studying various biological processes. However, 2-Chloro-1-[6-(methylthio)-3-pyridinyl]-ethanone also has some limitations. It is highly reactive and can be toxic, which requires careful handling. Its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Zukünftige Richtungen

There are several future directions for research on 2-Chloro-1-[6-(methylthio)-3-pyridinyl]-ethanone. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. Another direction is to study its mechanism of action in more detail to gain a better understanding of its biological activity. Additionally, 2-Chloro-1-[6-(methylthio)-3-pyridinyl]-ethanone could be used as a building block for the synthesis of new organic compounds with potential applications in various fields.

Synthesemethoden

The synthesis of 2-Chloro-1-[6-(methylthio)-3-pyridinyl]-ethanone involves the reaction of 2-chloroacetyl chloride with 6-methylthio-3-pyridinylamine in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane or chloroform, and the product is obtained through a simple workup procedure.

Eigenschaften

CAS-Nummer |

136592-10-4 |

|---|---|

Produktname |

2-Chloro-1-[6-(methylthio)-3-pyridinyl]-ethanone |

Molekularformel |

C8H8ClNOS |

Molekulargewicht |

201.67 g/mol |

IUPAC-Name |

2-chloro-1-(6-methylsulfanylpyridin-3-yl)ethanone |

InChI |

InChI=1S/C8H8ClNOS/c1-12-8-3-2-6(5-10-8)7(11)4-9/h2-3,5H,4H2,1H3 |

InChI-Schlüssel |

FOMKCROVXRPNHW-UHFFFAOYSA-N |

SMILES |

CSC1=NC=C(C=C1)C(=O)CCl |

Kanonische SMILES |

CSC1=NC=C(C=C1)C(=O)CCl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-cyclopropyl-6-fluoro-7-[(1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B144641.png)